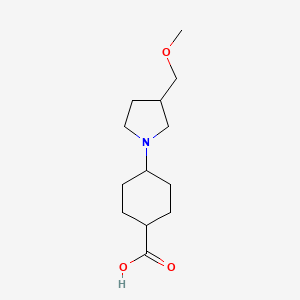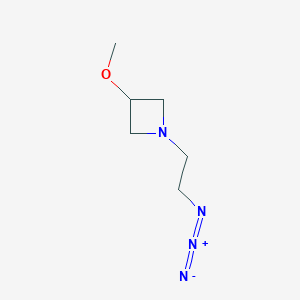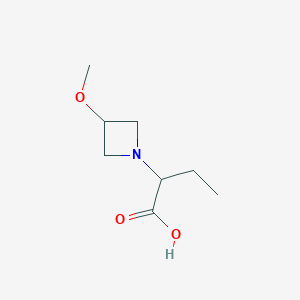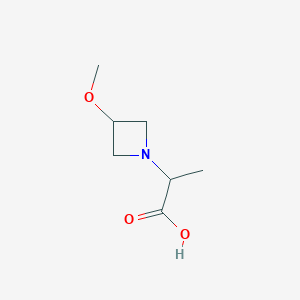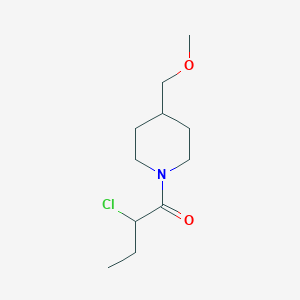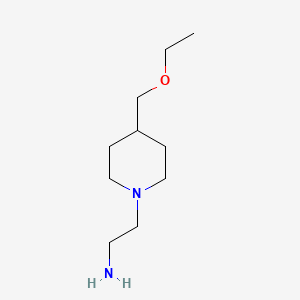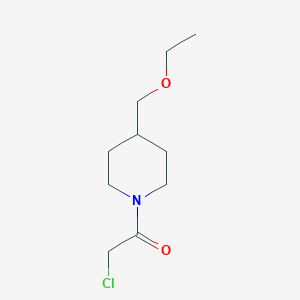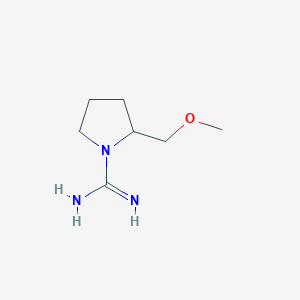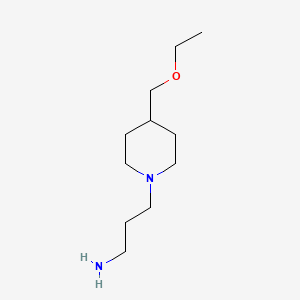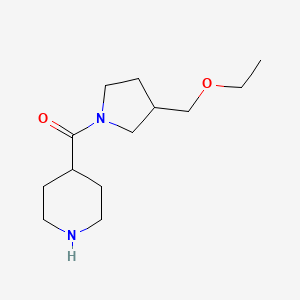
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Microwave-Assisted Synthesis : This method is used for synthesizing 4-oxobutenoic acids, which are biologically active and serve as intermediates for further derivatization. A study demonstrated microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid as a feasible approach (Uguen et al., 2021).
Derivative Synthesis
- Synthesis of Complex Derivatives : Research has explored the synthesis of specific derivatives involving reactions with various compounds, leading to products with potential applications in diverse fields (Abraham & Leete, 1996).
Pharmaceutical Research
- Antibacterial Activities : A study described the synthesis of a new fluorinated compound related to nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).
Material Science
- Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel, demonstrating significant effectiveness (Bouklah et al., 2006).
Neurological Research
- Alzheimer’s Disease Research : A novel fluorescent probe synthesized from this compound showed high binding affinities toward Aβ(1–40) aggregates, providing insights for Alzheimer’s disease diagnosis (Fa et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-8-9-4-3-7-12(9)10(13)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJWYPWVSHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



